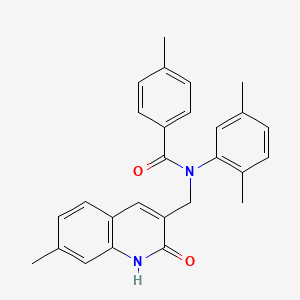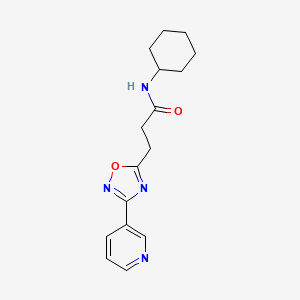
N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide, also known as MO-1, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases.
Wirkmechanismus
N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide acts as an inhibitor of the enzyme 12-lipoxygenase (12-LOX). This enzyme is involved in the production of inflammatory mediators such as leukotrienes and lipoxins. By inhibiting 12-LOX, N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide can reduce inflammation and oxidative stress in various tissues. N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide has been shown to have several biochemical and physiological effects in various animal models. It can reduce inflammation and oxidative stress in the brain, liver, and kidneys. N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide has also been shown to reduce fibrosis in the lungs and liver. In addition, N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide has also been shown to have good bioavailability and pharmacokinetic properties in animal models. However, N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. In addition, N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Zukünftige Richtungen
There are several future directions for the study of N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide. First, more studies are needed to understand the safety and efficacy of N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide in humans. Second, the potential of N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide to treat neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease needs to be further explored. Third, the mechanisms underlying the anti-cancer and anti-fibrotic effects of N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide need to be elucidated. Fourth, the development of more potent and selective inhibitors of 12-LOX could lead to the development of more effective therapies for various diseases. Finally, the combination of N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide with other therapeutic agents could lead to synergistic effects and improved therapeutic outcomes.
Synthesemethoden
The synthesis of N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide involves several steps. First, 4-methylbenzoic acid is reacted with thionyl chloride to form 4-methylbenzoyl chloride. The resulting compound is then reacted with 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline to form N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide. The synthesis of N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide has been reported in several studies, and the purity of the compound has been confirmed by various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects in various animal models. N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Several studies have reported that N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide can reduce inflammation and oxidative stress in the brain and improve cognitive function in animal models of these diseases.
Eigenschaften
IUPAC Name |
N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-15-3-5-17(6-4-15)22(27)24-19-11-7-18(8-12-19)23-25-21(26-29-23)16-9-13-20(28-2)14-10-16/h3-14H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHWWTZJDATXOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



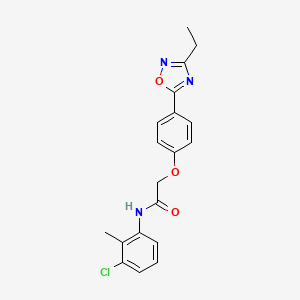
![N-(2-ethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718977.png)
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B7718990.png)
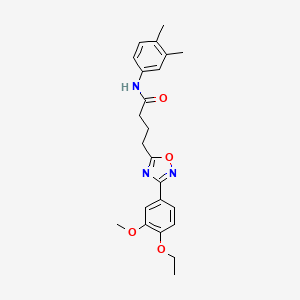
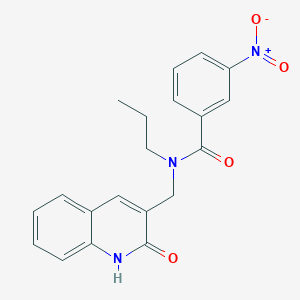

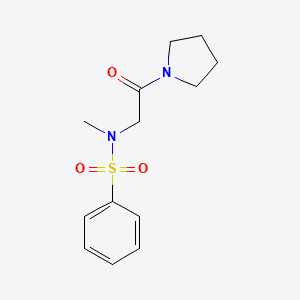
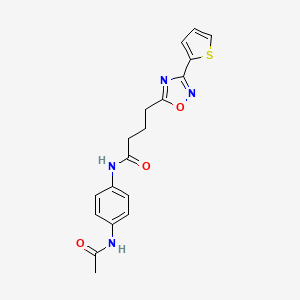
![N-(3,4-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7719029.png)
